molecular formula C24H23NO5 B11399363 10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11399363
M. Wt: 405.4 g/mol
InChI Key: PXOXTYKTBWZMEW-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is a complex organic compound featuring a benzodioxole moiety and a unique azatetrahydrophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE typically involves multi-step reactions. One common approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is unique due to its specific structural features, which confer distinct reactivity and potential biological activities compared to other benzodioxole-containing compounds.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H23NO5/c1-14-22-16(9-19-17-4-2-3-5-18(17)24(26)30-23(14)19)11-25(12-27-22)10-15-6-7-20-21(8-15)29-13-28-20/h6-9H,2-5,10-13H2,1H3

InChI Key

PXOXTYKTBWZMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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